4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
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Overview
Description
4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with an ethyl group and an amine group, along with a carboxylic acid group and a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 4-ethylphenylamine. This intermediate can be reacted with chloroacetic acid to form the corresponding amide. Subsequent thiolation using a suitable thiolating agent, such as thiourea, can introduce the thioether group. Finally, the carboxylic acid group can be introduced through oxidation of the corresponding alcohol or aldehyde.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to handle the complex synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The amide group can be reduced to an amine.
Substitution: : The carboxylic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Amides, esters, or other carboxylic acid derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological macromolecules.
Medicine: : Potential use in drug design and development.
Industry: : Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it might interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Similar Compounds
4-ethylphenol: : Similar structure but lacks the amine and carboxylic acid groups.
2-[(4-ethylphenyl)amino]acetic acid: : Similar amine and carboxylic acid groups but lacks the thioether linkage.
Uniqueness
The presence of both the thioether and carboxylic acid groups in this compound makes it unique compared to similar compounds. These functional groups can provide distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-[[2-(4-ethylanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-13-5-9-16(10-6-13)19-17(20)12-23-11-14-3-7-15(8-4-14)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRKYVORNMEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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